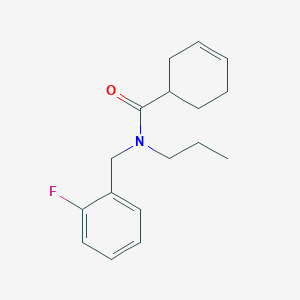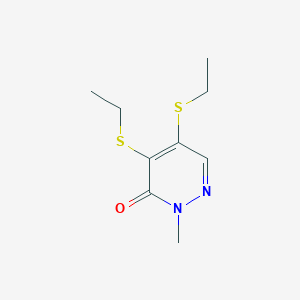![molecular formula C12H18ClN3O4S B5320813 N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide](/img/structure/B5320813.png)
N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of protein kinase inhibitors and has been shown to inhibit the activity of several kinases, including Bruton’s tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK).
作用機序
N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide inhibits the activity of BTK and ITK by binding to the ATP-binding site of these kinases. This binding prevents the phosphorylation of downstream targets, which ultimately leads to the inhibition of cell proliferation and cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activation of B cells, T cells, and mast cells, which are important in the pathogenesis of autoimmune diseases and cancers. Additionally, it suppresses the production of cytokines, which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK and ITK, which makes it a valuable tool for studying the role of these kinases in disease pathogenesis. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties. However, this compound has some limitations for lab experiments. It is relatively expensive and may not be readily available for all researchers. Additionally, it may have off-target effects, which could impact the interpretation of experimental results.
将来の方向性
There are several future directions for the research on N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide. One potential direction is the development of this compound as a therapeutic agent for autoimmune diseases and cancers. Several preclinical studies have demonstrated its efficacy in animal models, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Another potential direction is the identification of new targets for this compound. Although BTK and ITK are the primary targets of this compound, it may have additional targets that have not yet been identified. Finally, there is a need for further studies to understand the mechanisms of action of this compound and to optimize its pharmacokinetic properties for clinical use.
In conclusion, this compound is a small molecule inhibitor that has shown significant promise for the treatment of autoimmune diseases and cancers. Its potent inhibitory activity against BTK and ITK makes it a valuable tool for studying the role of these kinases in disease pathogenesis. Although there are some limitations to its use in lab experiments, its low toxicity and good pharmacokinetic properties make it an attractive candidate for further research and development.
合成法
The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide involves several steps. The first step is the conversion of 2-chloro-4-nitroaniline to the corresponding amine by reduction with sodium dithionite. This amine is then reacted with 2,2-dimethyl-3-hydroxypropylamine to yield the corresponding secondary amine. The final step involves the reaction of the secondary amine with methanesulfonyl chloride to yield this compound.
科学的研究の応用
N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory activity against BTK and ITK, which are important targets for the treatment of various autoimmune diseases and cancers. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells and suppress the production of cytokines in immune cells.
特性
IUPAC Name |
N-[3-(2-chloro-4-nitroanilino)-2,2-dimethylpropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O4S/c1-12(2,8-15-21(3,19)20)7-14-11-5-4-9(16(17)18)6-10(11)13/h4-6,14-15H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAQVSJGAFWSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5320735.png)

![methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate](/img/structure/B5320748.png)
![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5320755.png)

![N-1,3-benzodioxol-5-yl-2-{3-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5320766.png)
![7-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5320774.png)

![N-[2-(benzyloxy)ethyl]-2-furamide](/img/structure/B5320784.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5320794.png)
![3-{5-[2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5320801.png)
![6-(methoxymethyl)-1-methyl-4-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5320805.png)

